molecular formula C26H32O4 B1252917 Nimbocinol

Nimbocinol

Cat. No.: B1252917
M. Wt: 408.5 g/mol
InChI Key: BAMHPKTZTBFUOH-WWBRISJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nimbocinol is a bioactive tetranortriterpenoid isolated from the neem tree ( Azadirachta indica ). Recent cheminformatic profiling has identified it as a promising dual-inhibitor of the oncogenic proteins SHP2 and HSP90, suggesting a potent multi-targeted strategy for cancer research. The compound demonstrated a superior binding affinity for SHP2 (-10.463 kcal/mol) compared to the reference inhibitor SHP099 (-10.009 kcal/mol) and formed specific interactions with HSP90, indicating potential to disrupt key proliferative and anti-apoptotic signaling pathways in cancers . Beyond oncology, computational studies highlight this compound's significant potential in virology research. It exhibited a strong binding affinity against the SARS-CoV-2 Papain-like protease (PLpro) (-7.6 kcal/mol), outperforming several synthetic antivirals. Molecular dynamics simulations further confirmed the stable conformation of the this compound-PLpro complex, suggesting a mechanism to hinder viral replication . As a naturally derived compound, this compound complies with drug-likeness rules, presenting a valuable scaffold for developing novel multi-targeted therapeutics . This product is intended for research purposes in chemical biology, drug discovery, and mechanistic studies. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthrene-3,16-dione

InChI

InChI=1S/C26H32O4/c1-23(2)18-13-21(29)26(5)17(24(18,3)10-7-20(23)28)6-9-25(4)19(26)12-16(27)22(25)15-8-11-30-14-15/h7-8,10-12,14,17-18,21-22,29H,6,9,13H2,1-5H3/t17-,18+,21-,22-,24-,25-,26-/m1/s1

InChI Key

BAMHPKTZTBFUOH-WWBRISJOSA-N

SMILES

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CC(=O)C4C5=COC=C5)C)C)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC(=O)[C@H]2C5=COC=C5)C)O)(C)C)C

Canonical SMILES

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CC(=O)C4C5=COC=C5)C)C)O)C

Origin of Product

United States

Natural Occurrence and Elucidation of Nimbocinol

Plant Sources and Distribution of Nimbocinol

Azadirachta indica as a Primary Source

Azadirachta indica (neem) is a well-known medicinal tree native to the Indian subcontinent and parts of Southeast Asia, recognized for producing over 300 diverse limonoids. researchgate.netwikipedia.org this compound is one of the key limonoids isolated from this tree. researchgate.net Other significant non-azadirachtin limonoids found in Azadirachta indica include gedunin (B191287), epoxyazadiradione, and nimolicinol. ebi.ac.uk

Identification of this compound in Different Plant Parts (e.g., Fruits, Leaves, Seeds)

This compound has been identified in various parts of the Azadirachta indica tree. It has been isolated from the fresh, undried, ripe fruits of A. indica. stuartxchange.org Furthermore, this compound has also been found in the seeds and leaves of the neem tree. ebi.ac.ukresearchgate.netthieme-connect.comthieme-connect.com

A related compound, 7-benzoylthis compound, which is a benzoate (B1203000) ester of this compound, has also been isolated from Azadirachta indica. nih.gov

Extraction and Isolation Methodologies for this compound

The extraction and isolation of this compound typically involve a combination of solvent extraction and chromatographic purification techniques, aiming for high yield and purity.

Solvent Extraction Techniques

Solvent extraction is a primary step in obtaining this compound from plant material. For instance, air-dried, powdered seeds of A. indica can be macerated and refluxed with 95% ethanol (B145695) (EtOH) to yield a crude extract. nih.gov This crude extract is then often suspended in distilled water and partitioned with various solvents such as petroleum ether (PE), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on their polarity. nih.gov

Methanol and ethanol extracts are commonly used in laboratories for extracting active components from neem, including limonoids. nih.gov The choice of solvent influences both the efficiency and selectivity of the extraction process. researchgate.netnlc-bnc.ca

Chromatographic Purification Strategies

Following solvent extraction, various chromatographic techniques are employed for the purification of this compound. These methods are crucial for separating this compound from the complex mixture of other phytochemicals present in the crude extracts.

Flash Chromatography Applications

Flash chromatography is a widely used technique for the purification of limonoids, including this compound. It is often applied after initial solvent extraction steps to enrich specific compounds. For example, a process for high-yield extraction and flash chromatographic purification of azadiradione (B1252901) from neem fruit has been developed, which can then be chemically transformed into this compound. researchgate.netresearchgate.net This process involves obtaining a crude limonoid extract through solvent extraction, followed by flash chromatographic purification to enrich the extract with compounds like azadiradione, which can then be efficiently converted to this compound. researchgate.netresearchgate.net

Other chromatographic methods such as silica (B1680970) gel column chromatography, reversed-phase semi-preparative HPLC, and Sephadex LH-20 column chromatography have also been utilized in the isolation of this compound and other limonoids from neem extracts. nih.gov These techniques allow for the separation of compounds based on their differential affinities for stationary and mobile phases, leading to the isolation of pure this compound. nih.gov

Biosynthetic Pathways of Nimbocinol

General Limonoid Biosynthesis Framework

Limonoids are synthesized via the isoprenoid biosynthetic pathway, a fundamental metabolic route in plants. This pathway is responsible for producing a vast array of natural products, including triterpenoids, which serve as direct precursors to limonoids. nih.govguidetoimmunopharmacology.org

The biosynthesis of limonoids commences with squalene (B77637), a 30-carbon (C30) triterpene. Squalene is formed through the non-head-to-tail, 1′-1 condensation of two units of farnesyl diphosphate (B83284) (FPP), a reaction catalyzed by squalene synthase. wikipedia.org FPP itself is generated through the sequential coupling of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), or with geranyl diphosphate (GPP). wikipedia.org Squalene serves as a crucial precursor for all steroids and ergosterol, highlighting its central role in sterol and triterpenoid (B12794562) biosynthesis. wikipedia.orgwikipedia.org

In higher plants, isoprenoid biosynthesis can occur through either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org For limonoids, particularly in the neem tree (Azadirachta indica), the mevalonic acid (MVA) pathway has been identified as the exclusive source of isoprene (B109036) units. nih.govuni.lu This pathway begins with acetyl coenzyme A, which is converted through a three-step biosynthetic route to mevalonic acid. Further steps are required to yield isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These C5 units then polymerize to form larger isoprenoid precursors, ultimately leading to farnesyl diphosphate (FPP), a C15 unit, and subsequently to the C30 triterpene squalene. The involvement of the MVA pathway in limonoid biosynthesis has been demonstrated through feeding experiments using 14C-mevalonate and 13C-glucose in A. indica plants and cell cultures. wikipedia.orguni.lu

Following the formation of squalene, it undergoes epoxidation to form 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene monooxygenase. wikipedia.org This 2,3-oxidosqualene is then cyclized by oxidosqualene cyclases (OSCs) to produce various triterpene scaffolds, which serve as the precursors for triterpenoid metabolites. nih.govguidetoimmunopharmacology.orgwikipedia.org The structure of ring-intact limonoids suggests a tetracyclic triterpene precursor, such as the euphane or tirucallane (B1253836) type. wikipedia.org

Limonoids are classified as tetranortriterpenes because their prototypical structure is a C30 tetracyclic triterpene scaffold (known as a protolimonoid) which loses four carbons during the formation of a characteristic furan (B31954) ring. wikipedia.orgnih.gov The biosynthesis of limonoids from these triterpene scaffolds involves two major steps: scaffold rearrangements and furan ring formation, accompanied by the loss of four carbons. wikipedia.org Scaffold rearrangement is proposed to be initiated by epoxidation of the C7 double bond, while furan ring formation can be initiated through oxidation and cyclization of the C20 tail. wikipedia.org These triterpene scaffolds undergo extensive oxidative modifications, including hydroxylation, ketone formation, aldehyde formation, carboxylation, or the introduction of epoxy groups, often mediated by cytochrome P450s (CYP450s). nih.govguidetoimmunopharmacology.orgwikipedia.org This series of reactions leads to the diverse array of limonoid structures. nih.govuni.lu

Role of the Mevalonic Acid (MVA) Pathway

Proposed Biosynthetic Routes to Nimbocinol

This compound is a ring-intact limonoid, meaning it retains its core tetracyclic carbon framework without significant ring cleavage. uni.lu It is particularly abundant in the hard mature leaves of the neem tree (Azadirachta indica). uni.lu The biosynthesis of this compound follows the general limonoid pathway, originating from the MVA pathway and the subsequent cyclization of squalene to a protolimonoid scaffold. uni.lu

A key aspect of this compound's proposed route involves its relationship with other limonoids found in Azadirachta indica. Research indicates that this compound (2) can be obtained from azadiradione (B1252901) (1) through a 7-deacetyl derivative transformation, specifically by treating azadiradione with methanolic K2CO3. tcmsp-e.com This suggests that azadiradione, a common tetracyclic triterpenoid in neem, may serve as a direct precursor or an intermediate in the biosynthetic pathway leading to this compound. wikipedia.orgtcmsp-e.com The conversion involves the removal of an acetyl group at the C-7 position.

Enzymatic Steps and Genetic Regulation in Limonoid Biosynthesis Relevant to this compound

The biosynthesis of limonoids, including this compound, is governed by a suite of enzymes that catalyze the various steps from squalene to the final complex structures. Key enzymatic families involved include:

Oxidosqualene Cyclases (OSCs): These are the first committed enzymes in the triterpenoid biosynthetic pathway, responsible for converting 2,3-oxidosqualene or squalene into the precursor triterpene scaffolds. nih.govguidetoimmunopharmacology.orgwikipedia.org The specific OSCs determine the initial tetracyclic triterpene scaffold (e.g., euphane or tirucallane type) from which limonoids are derived. wikipedia.org For instance, the CiOSC gene in pummelo (Citrus grandis) has been identified as playing a pivotal role in the biosynthesis of limonoids, with its expression correlating positively with limonoid content. nih.govguidetoimmunopharmacology.org

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the extensive oxidative modifications that occur after the initial cyclization of the triterpene scaffold. nih.govguidetoimmunopharmacology.orgwikipedia.org They introduce hydroxyl, ketone, aldehyde, carboxyl, or epoxy groups, and are involved in scaffold rearrangements and furan ring formation. nih.govguidetoimmunopharmacology.orgwikipedia.orgnih.gov Several CYP450 sequences in A. indica and C. grandis have been implicated in limonoid biosynthesis based on expression profiling and phylogenetic analysis. wikipedia.orgwikipedia.org

Aldo-keto Reductases (AKRs) and 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs): These enzyme families, along with CYP450s, are collectively responsible for side chain cleavage and the subsequent construction of the furan moiety of true limonoids from their protolimonoid precursors. mcw.edu

Carboxylesterases (CXEs): Recent research suggests that carboxylesterases, such as MaCXE from Melia azedarach, play a role in limonoid biosynthesis by removing acetyl groups from precursors, which can influence the accumulation of specific intermediates and the efficiency of subsequent enzymatic steps. mcw.edu Given that this compound is a deacetylated derivative of azadiradione, the involvement of such enzymes in its formation is highly plausible. tcmsp-e.com

Genetic regulation of limonoid biosynthesis is an active area of research. Transcriptomic analyses have identified differentially expressed genes, including OSCs, CYP450s, and transcriptional factors (TFs) like MYB, that are highly correlated with limonoid content, indicating their importance in controlling the biosynthetic pathway. nih.govguidetoimmunopharmacology.org While specific genetic regulation directly linked to this compound's unique pathway is still being fully elucidated, it is understood to be part of this broader regulated network controlling limonoid production in plants like neem.

Synthetic Approaches and Chemical Modification of Nimbocinol

Strategies for Total Synthesis of Related Limonoids

Total synthesis endeavors for limonoids aim to construct their complex frameworks from simpler precursors, often requiring innovative methodologies to establish multiple stereocenters and intricate ring systems.

Both convergent and divergent synthetic methodologies have been employed in the total synthesis of limonoids. A convergent approach involves synthesizing key fragments separately and then coupling them in a late stage, which can be efficient for assembling complex molecules. For instance, a convergent and divergent route has been successfully applied to access 52 ring C-seco limonoids, including nimbin-type, salannin-type, and nimbolinin-type structures, which possess a complicated hexacyclic framework researchgate.net. This strategy allows for the efficient and protecting-group-free synthesis of a diverse range of these limonoids researchgate.net.

In the context of ring D-seco limonoids, a convergent de novo synthesis has been reported for gedunin (B191287), a limonoid with HSP90 inhibitory activity. Similarly, a second-generation chemoenzymatic strategy has been developed, commencing from sclareolide, to enable convergent access to various limonoids such as gedunin, Corey's protolimonoid, nimbocinol, and azadiradione (B1252901). The versatility of such convergent approaches lies in their potential to access a wide range of heavily oxidized limonoids with various patterns of functionality.

The construction of the elaborate limonoid skeletons relies on a repertoire of powerful chemical reactions and strategic building block design. Key transformations highlighted in the synthesis of ring C-seco limonoids include:

A catalytic asymmetric intermolecular Diels-Alder reaction to form the A-ring with precise stereochemistry at C4 and C5 researchgate.net.

A diastereoselective Pd-catalyzed reductive Heck reaction for the formation of the C8-C9 bond researchgate.net.

A sulfonyl hydrazone-mediated etherification and a regioselective 5-exo-trig radical cyclization for the construction of the central tetrahydrofuran (B95107) ring researchgate.net.

Early groundbreaking work in limonoid synthesis, such as Corey's total synthesis of azadiradione in 1987, utilized polyene cyclization to construct the ABC ring system in a biomimetic manner researchgate.net. While effective for building the core, this strategy often required extensive manipulations for the D-ring construction. More recently, radical-based strategies, specifically radical cascade reactions, have been devised to construct pentacyclic limonoid skeletons. Furthermore, the application of modern catalytic transformations has been crucial for setting key quaternary centers within the carbocyclic core of these complex molecules.

Convergent and Divergent Synthetic Methodologies

Semi-Synthesis and Analogue Generation of this compound

Semi-synthesis involves modifying existing natural products to create new derivatives or analogues, often with improved biological activities or for structure-activity relationship (SAR) studies.

Directed derivatization is a critical strategy for elucidating the structure-activity relationships of this compound and other limonoids. For instance, this compound (a 7-deacetyl derivative) can be obtained by treating azadiradione with methanolic K2CO3. This transformation provides a direct pathway to study the impact of the C-7 acetyl group on the biological activity of these triterpenoids. Unexpectedly, 17β-hydroxythis compound, a known natural product, was also formed during this process, offering further avenues for SAR investigations.

Another example involves nimbolide (B1678885), a ring C-seco limonoid. Modular access to nimbolide analogues has been developed to enhance their PARP1 trapping capability for cancer therapeutics. Through these studies, the enone moiety and lactone ring of nimbolide were identified as essential pharmacophores for its observed activity, demonstrating how directed derivatization can pinpoint crucial structural features.

Modifications at specific positions and functional group interconversions are fundamental to semi-synthetic strategies. The conversion of azadiradione to this compound exemplifies a deacetylation at position 7. Beyond simple deacetylation, biocatalytic modifications have shown promise. For example, various limonoids, including this compound, azadiradione, and gedunin, have been converted into their corresponding 12β- and/or 17β-hydroxy derivatives through fungi-mediated biocatalysis. This highlights the potential for site-selective hydroxylation, which can be challenging to achieve through conventional chemical methods.

Functional group interconversions (FGIs) are general synthetic operations that allow chemists to transform one functional group into another, enabling the design of tailored synthetic pathways. These transformations are crucial for altering the physicochemical properties and biological activities of molecules. Common FGIs include oxidation-reduction reactions (e.g., converting alcohols to carbonyl compounds), nucleophilic substitutions (e.g., alkyl halides to alcohols), and rearrangements. While specific detailed examples for this compound's FGIs beyond deacetylation and hydroxylation were not detailed in the provided search results, the principle of FGIs is broadly applicable in the semi-synthesis of complex natural products to introduce or modify functionalities at desired positions.

Directed Derivatization for Structure-Activity Relationship Studies

Chemoenzymatic Approaches in Limonoid Synthesis

Chemoenzymatic synthesis integrates chemical and enzymatic transformations to leverage the high selectivity and efficiency of enzymes alongside the versatility of traditional chemical reactions. This hybrid approach is particularly valuable for synthesizing complex natural products like limonoids, which often contain multiple chiral centers and sensitive functional groups.

A notable chemoenzymatic strategy has been developed for the synthesis of various limonoids, including this compound, gedunin, Corey's protolimonoid, azadiradione, methyl angolensate, and mexicanolide. This approach commences from readily available feedstock terpenes, sclareol (B1681606) and sclareolide. The strategy combines enzymatic oxidation with modern transition-metal-catalyzed transformations, allowing for the efficient construction of complex limonoid architectures. For instance, a concise de novo synthesis of gedunin utilized biocatalytic oxidation at C3 to establish a chemical handle, facilitating access to the A-ring enone motif. This demonstrates how enzymes can provide site-selective modifications that are difficult to achieve chemically.

Furthermore, specific examples of biotransformation using fungi have shown the ability to convert limonoids into hydroxylated derivatives. For example, fungi M881-mediated biocatalysis was used to convert this compound, azadiradione, and other limonoids into their 12β- and/or 17β-hydroxy derivatives. This enzymatic approach offers advantages such as strict stereo- and region-selectivity, mild reaction conditions, and simplified operation procedures, making it an attractive method for structural modifications of limonoids.

Biological Activities and Mechanistic Research of Nimbocinol

Insecticidal and Insect Growth Regulatory Activities of Nimbocinol

This compound exhibits notable insecticidal and insect growth regulatory activities, making it a promising candidate for natural pest control strategies. Its effects have been observed across different insect orders, including Diptera (mosquitoes) and Lepidoptera (moths and butterflies).

This compound has demonstrated significant growth inhibitory activity against important lepidopteran pests, including the cotton bollworm (Helicoverpa armigera) and the cluster caterpillar (Spodoptera litura) researchgate.net. In artificial diet bioassays, this compound achieved 50% growth inhibition (EC50) at concentrations of 82.4 mg kg−1 for H. armigera and 92.2 mg kg−1 for S. litura researchgate.net.

Table 1: Growth Inhibitory Efficacy (EC50) of this compound against Lepidopteran Larvae

Insect SpeciesEC50 (mg kg−1)
Helicoverpa armigera82.4
Spodoptera litura92.2

Mechanistic studies indicate that this compound primarily acts as a growth inhibitor rather than an antifeedant researchgate.net. In nutritional analyses, this compound, similar to azadiradione (B1252901), reduced the efficiency of conversion of ingested food (ECI) in feeding experiments, suggesting a toxic effect on the insects' ability to utilize consumed food for growth and development researchgate.net. This leads to retarded growth in larvae and can result in deformities in adults nih.gov. Its growth inhibitory effects are a key aspect of its insect growth regulatory activity researchgate.netnih.gov.

When compared to other prominent neem limonoids, this compound exhibits efficacy that is noteworthy, although it is generally less potent than Azadirachtin, which is considered the most active neem allelochemical researchgate.net. For instance, against Helicoverpa armigera and Spodoptera litura, this compound's growth inhibitory efficacy (EC50 values of 82.4 and 92.2 mg kg−1, respectively) was comparable to Azadiradione (EC50 values of 109.6 and 102.1 mg kg−1) and Salannin (B1681390) (EC50 values of 72.2 and 70.2 mg kg−1) researchgate.net. However, Azadirachtin demonstrated significantly higher potency, with EC50 values of 0.23 mg kg−1 against H. armigera and 0.21 mg kg−1 against S. litura researchgate.net.

Table 2: Comparative Growth Inhibitory Efficacy (EC50) of Neem Limonoids against Lepidopteran Larvae

CompoundHelicoverpa armigera EC50 (mg kg−1)Spodoptera litura EC50 (mg kg−1)
Azadirachtin0.230.21
This compound82.492.2
Azadiradione109.6102.1
Salannin72.270.2

Mechanistic Aspects: Growth Inhibition, Antifeedancy, and Larvicidal Toxicity

Antiviral Activities of this compound

Beyond its insecticidal properties, this compound has also been investigated for its potential antiviral activities, particularly through computational approaches.

In silico molecular docking studies have identified this compound as a promising candidate for antiviral therapy, particularly against SARS-CoV-2 nih.govwikipedia.orgguidetopharmacology.orggenaqua.org. Research has shown that this compound binds to the papain-like protease (PLpro) of SARS-CoV-2 with a high binding affinity of -7.6 Kcal/mol guidetopharmacology.orggenaqua.org. This affinity was found to be superior to that of established antiviral drugs such as Remdesivir (-6.1 Kcal/mol), Chloroquine (-5.3 Kcal/mol), and Favipiravir (-5.7 Kcal/mol) guidetopharmacology.orggenaqua.org. Molecular dynamics simulations further confirmed the stability of the this compound-PLpro SARS-CoV-2 complex, exhibiting low average RMSD values of 0.496 ± 0.015 Å, indicating a stable conformation throughout the simulation guidetopharmacology.org. These findings suggest this compound's potential to hinder viral replication by targeting a crucial viral enzyme nih.govguidetopharmacology.org.

Table 3: In Silico Binding Affinities of this compound and Reference Drugs to SARS-CoV-2 PLpro

CompoundBinding Affinity (Kcal/mol)
This compound-7.6
Remdesivir-6.1
Favipiravir-5.7
Chloroquine-5.3

Molecular Docking with Dengue Virus Envelope Protein

Molecular docking studies have identified this compound as a promising compound against dengue virus (DENV) proteins. In computational analyses, this compound, along with meliacinanhydride, emerged as one of the most effective phytocompounds against selected dengue viral proteins, demonstrating high binding affinity. nih.gov

Specifically, this compound exhibited notable binding energies when docked with various DENV envelope protein structures: -8.77 Kcal/mol with 5IKM, -8.06 Kcal/mol with 5EC8, and -6.71 Kcal/mol with 5B1C. It was observed to form two hydrogen bonds by interacting with the amino acids ARG 241 and ARG206 of the 5EC8 protein. This compound also showed a low inhibition constant (Ki) of 374.13 nM against 5IKM, further indicating its strong binding affinity. nih.gov The envelope protein of DENV is a critical target for antiviral drug design as it facilitates the virus's entry into host cells by enhancing the fusion of the viral cell membrane with the host cell plasma membrane. nih.gov

Table 1: this compound's Molecular Docking Results with Dengue Virus Envelope Protein

DENV Envelope Protein PDB IDBinding Energy (Kcal/mol)Inhibition Constant (Ki)Hydrogen Bond Interactions (Amino Acids)
5IKM-8.77374.13 nMNot specified in source
5EC8-8.06Not specified in sourceARG 241, ARG206
5B1C-6.71Not specified in sourceNot specified in source

Potential for Viral Replication Hindrance

Beyond its interactions with dengue virus, this compound has demonstrated potential in hindering the replication of other viruses, including SARS-CoV-2. Studies have shown that this compound binds to the papain-like protease (PLpro) of SARS-CoV-2 with a higher affinity than remdesivir, a known antiviral drug. This suggests this compound's capacity to impede viral replication. The inhibition of viral entry and replication within the host cell is a widely recognized strategy for developing antiviral drugs. nih.gov Furthermore, neem extracts, from which this compound is derived, have been reported to inhibit the in vitro replication of Dengue virus type-2. nih.gov this compound has been identified in the seeds and leaves of Azadirachta indica as a compound possessing antiviral activity.

Antimicrobial Potential of this compound

This compound contributes to the broader antimicrobial properties observed in neem extracts and has been a subject of research within the limonoid class for its antibacterial effects.

Contribution to Broad-Spectrum Antimicrobial Properties of Neem Extracts

Extracts from Azadirachta indica have demonstrated significant broad-spectrum antimicrobial activity against a wide array of human pathogens. The general antibacterial properties of neem are well-documented. Crude aqueous extracts of neem leaves have shown antiviral activity against Poliovirus replication in Vero cell lines. Neem seed kernel extract has exhibited activity against various bacteria, including Bacillus mycoides, B. thuringiensis, B. subtilis, Nocardia sp., and Corynebacterium fascians in in vitro assays. Additionally, neem leaf extracts have been shown to possess antimicrobial effects and can be utilized for controlling airborne bacterial contamination.

Research on Antibacterial Effects within the Limonoid Class

Limonoids, a class of compounds found in neem, are among the most extensively investigated for their individual antimicrobial properties. This compound is one such limonoid isolated from neem seeds. A derivative, 17β-hydroxythis compound, has shown antibacterial activity against Escherichia coli and Staphylococcus epidermidis. Its minimum inhibitory concentration (MIC) values were reported as 32 mg/L against E. coli and 128 mg/L against S. epidermidis. Furthermore, this compound has been successfully docked into the active site of LasR, a quorum-sensing regulator in Pseudomonas aeruginosa, achieving a Libdock score of 108.19. This suggests its potential anti-biofilm activity by interfering with bacterial quorum sensing, which can reduce the expression of virulence factors and attenuate bacterial pathogenicity.

Table 2: Antibacterial Activity of 17β-Hydroxythis compound

CompoundOrganismMinimum Inhibitory Concentration (MIC)
17β-hydroxythis compoundEscherichia coli32 mg/L
17β-hydroxythis compoundStaphylococcus epidermidis128 mg/L

Other Investigated Biological Activities

In Vitro Cytotoxic Activity in Cellular Models

This compound has been included in studies investigating the in vitro cytotoxic activity of limonoids derived from Azadirachta indica seeds against various human cancer cell lines. While this compound was among the compounds isolated and studied in these contexts, specific quantitative data, such as IC50 values, for this compound itself against human cellular models were not explicitly detailed in the provided research summaries. However, the broader class of limonoids, including this compound, continues to be an area of interest for potential anticancer lead compounds.

Structure Activity Relationship Sar Studies of Nimbocinol and Analogues

Correlating Structural Motifs with Biological Potency

Nimbocinol, classified as a tetranortriterpenoid, possesses an azadirone-type skeleton, which is a common structural motif among biologically active compounds isolated from Azadirachta indica ebi.ac.ukwoodj.org. Its biological potency has been demonstrated across various assays. For instance, this compound exhibits significant growth inhibitory activity against lepidopteran larvae, including the cotton bollworm (Helicoverpa armigera) and the cluster caterpillar (Spodoptera litura) researchgate.net. In artificial diet bioassays, this compound inhibited larval growth by 50% at concentrations of 82.4 mg kg⁻¹ for H. armigera and 92.2 mg kg⁻¹ for S. litura researchgate.net. This efficacy suggests that the core azadirone (B14700930) skeleton, along with its specific substitutions, contributes to its physiological toxicity in insects researchgate.net.

Beyond insecticidal properties, in silico studies have revealed this compound's potential against viral targets. It demonstrated favorable binding affinities with various dengue viral proteins, including the Dengue 4 envelope protein domain II ED3 (3WE1), Dengue 3 NS5 Methyltransferase (5EC8), and Dengue virus 1 NS5 Methyltransferase (5IKM) unar.ac.idniscair.res.in. Specifically, this compound exhibited binding energies of -8.77 kcal/mol against 5IKM and -8.06 kcal/mol against 5EC8, forming hydrogen bonds with amino acids such as ARG 241 and ARG 206 in 5EC8 niscair.res.in.

A derivative, 7-benzoylthis compound, which is a benzoate (B1203000) ester of this compound, has also shown promising in silico results for Alzheimer's therapeutics. It displayed superior binding affinities against BACE1 and gingipain protease, suggesting that the presence of the benzoyl group at the C-7 position can significantly influence the compound's interaction with specific biological targets and enhance its potency in certain contexts researchgate.net.

Table 1: Binding Energies of this compound and Related Compounds Against Biological Targets

Compound NameTarget Protein (PDB ID)Binding Energy (kcal/mol)Biological Activity/ContextSource
This compoundH. armigera EcR-LBD-10.54Insect growth inhibition researchgate.net
This compoundDengue virus 1 NS5 Methyltransferase (5IKM)-8.77Antiviral niscair.res.in
This compoundDengue 3 NS5 Methyltransferase (5EC8)-8.06Antiviral niscair.res.in
This compoundDengue 4 envelope protein domain II ED3 (3WE1)-6.71Antiviral niscair.res.in
7-Benzoylthis compoundBACE1-9.706Alzheimer's therapeutics researchgate.net

Impact of Functional Group Modifications on Activity Profiles

The modification of functional groups on the this compound scaffold significantly impacts its activity profiles. Microbial transformation studies, for instance, have demonstrated the regioselective hydroxylation of this compound (identified as 7-deacetylazadiradione) mdpi.com. When this compound was used as a substrate, microorganisms like Mucor (M881) hydroxylated it at the 17β-position, yielding 17β-hydroxythis compound, along with 7-oxo-17β-hydroxythis compound as a metabolite mdpi.comresearchgate.net. These results indicate that specific functional groups, such as an epoxy group in ring D or an acetate (B1210297) in ring B (in related limonoids), play a critical role in directing the position of hydroxylation and thereby influencing the resulting biological products mdpi.com.

The chemical transformation of azadiradione (B1252901) to this compound (a 7-deacetyl derivative) and further to 17β-hydroxythis compound has been explored to understand their pesticidal activity researchgate.net. This highlights that the presence or absence of an acetyl group at C-7 and a hydroxyl group at C-17 can alter the compound's biological efficacy. As mentioned, the introduction of a benzoyl group at C-7 to form 7-benzoylthis compound leads to enhanced binding affinity to targets associated with Alzheimer's disease, showcasing the profound effect of such modifications on target interaction researchgate.net.

Stereochemical Influences on this compound's Biological Action

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in determining the biological activity of natural compounds, including this compound nih.govderangedphysiology.comnih.gov. Chiral molecules, like many natural products, often exhibit stereoselective interactions with biological targets, meaning one stereoisomer may be significantly more active or exhibit a different activity profile than its enantiomer or diastereomer nih.govnih.gov.

In the context of this compound, the isolation of derivatives such as 7-benzoyl-17-epithis compound and 17-epi-17-hydroxythis compound from Azadirachta indica is particularly illustrative researchgate.netnih.gov. The "epi" designation signifies a stereochemical inversion at the C-17 position compared to the naturally occurring this compound or 17β-hydroxythis compound. While direct comparative studies detailing the precise impact of the C-17 epimerization on this compound's primary biological actions (e.g., insecticidal or antiviral) are limited in the provided search results, the existence of such epimers underscores the potential for stereochemical variations to influence biological recognition and activity. For instance, 17-epi-17-hydroxythis compound, a structurally modified limonoid, has been reported to exhibit potent inhibitory activities against melanogenesis, suggesting that specific stereochemical configurations, such as those at C-17, can indeed lead to distinct biological outcomes researchgate.net.

Comparative SAR with Other Azadirachta indica Limonoids

Comparative SAR studies involving this compound and other limonoids from Azadirachta indica provide valuable insights into the structural requirements for their biological effects. This compound's growth inhibitory activity against Helicoverpa armigera and Spodoptera litura larvae was found to be comparable to that of azadiradione and salannin (B1681390) researchgate.net.

A key finding from combination studies against insect larvae revealed distinct synergistic effects based on the mode of action researchgate.netresearchgate.net. When salannin, an antifeedant limonoid, was combined with this compound or azadiradione (both acting as physiological toxins), enhanced efficacy was observed researchgate.netresearchgate.net. Conversely, combinations of structurally similar compounds with similar modes of action, such as this compound and azadiradione (both physiological toxins), did not result in increased efficacy compared to their individual applications researchgate.netresearchgate.net. This suggests that structural diversity leading to complementary biological mechanisms (e.g., antifeedant and toxic effects) is crucial for synergistic activity among neem limonoids.

In silico docking analyses further highlight comparative activities. Against the H. armigera ecdysone (B1671078) receptor ligand-binding domain (EcR-LBD), this compound exhibited a binding energy of -10.54 kcal/mol researchgate.net. While this indicates strong interaction, other limonoids like nimbolide (B1678885) (-12.22 kcal/mol) and azadirone (-11.31 kcal/mol) showed even higher binding affinities, suggesting that specific structural features present in nimbolide or azadirone might confer superior interaction with this particular insect target researchgate.net.

Table 2: Comparative Efficacy of Neem Limonoids Against Insect Larvae

Compound NameSpeciesEC₅₀ (mg kg⁻¹)Mode of ActionSynergy with SalanninSource
This compoundHelicoverpa armigera82.4Physiological toxinYes researchgate.net
This compoundSpodoptera litura92.2Physiological toxinYes researchgate.net
AzadiradioneHelicoverpa armigera109.6Physiological toxinYes researchgate.net
AzadiradioneSpodoptera litura102.1Physiological toxinYes researchgate.net
SalanninHelicoverpa armigera72.2AntifeedantN/A researchgate.net
SalanninSpodoptera litura70.2AntifeedantN/A researchgate.net
AzadirachtinHelicoverpa armigera0.23Dominant efficacyN/A researchgate.net
AzadirachtinSpodoptera litura0.21Dominant efficacyN/A researchgate.net

Table 3: Comparative In Silico Binding Energies of Limonoids Against H. armigera EcR-LBD

Compound NamePubChem IDBinding Energy (kcal/mol)Source
NimbolideCID 100017-12.22 researchgate.net
AzadironeCID 10906239-11.31 researchgate.net
NimolinoneCID 56841069-11.29 researchgate.net
MeliacinolCID 71717035-11.08 researchgate.net
This compoundCID 13875741-10.54 researchgate.net
AzadiradioneCID 5280805-10.54 researchgate.net

Advanced Analytical Methodologies for Nimbocinol Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic compounds, including nimbocinol. It provides detailed insights into the carbon-hydrogen framework and the spatial arrangement of atoms within the molecule mdpi.comresearchgate.netorganicchemistrydata.org. The fundamental principle of NMR relies on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field, leading to signals that are characteristic of their chemical environment organicchemistrydata.org.

For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to confirm its structure. ¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shifts), and their connectivity to neighboring protons (coupling constants) organicchemistrydata.org. Similarly, ¹³C NMR reveals the distinct carbon environments within the molecule researchgate.net. The combination of one-dimensional (1D) NMR experiments (¹H and ¹³C NMR) with two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete assignment of all proton and carbon signals, thereby unequivocally confirming the this compound structure researchgate.net. The identity and purity of isolated this compound have been established through spectral analyses, including NMR hplc.eu. While the general application of NMR for structural confirmation is well-documented, specific ¹H and ¹³C NMR chemical shift data and coupling constants for this compound were not found in the consulted literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the identification and molecular weight determination of this compound. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry researchgate.netmiamioh.edu. LC-MS is particularly effective for analyzing complex mixtures and confirming the identity of compounds by providing their precise molecular weight and characteristic fragmentation patterns researchgate.netinnovareacademics.inlcms.cz.

For this compound, LC-MS is utilized to confirm its molecular weight, which is approximately 408.5 g/mol , corresponding to its molecular formula C₂₆H₃₂O₄ rsc.org. The LC component separates this compound from other co-eluting compounds in a sample, while the MS detector then ionizes the separated molecules and measures their mass-to-charge (m/z) ratios. In addition to the molecular ion peak, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the this compound molecule, yielding characteristic product ions. These fragmentation patterns serve as a unique fingerprint for confirming the compound's identity and providing structural details researchgate.netembrapa.br. The identity and purity of this compound have been established through LC-MS analysis hplc.eu. Specific fragmentation patterns or m/z values for this compound were not detailed in the available search results.

Chromatographic Methods for Quantification and Separation

Chromatographic methods are essential for the quantitative analysis of this compound, enabling its separation from matrix components and accurate measurement.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and robust chromatographic technique for the quantitative estimation and separation of this compound from complex mixtures. HPLC methods are developed to achieve optimal resolution, sensitivity, and speed for the target analyte researchgate.net. The development of an HPLC method for this compound quantification typically involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength rsc.orgresearchgate.neteuropa.eu.

Commonly, reversed-phase HPLC (RP-HPLC) with a C18 column is employed for the separation of natural products like this compound due to its versatility and efficiency europa.eu. The mobile phase often consists of a mixture of organic solvents (e.g., acetonitrile) and water, adjusted to a specific ratio to achieve optimal elution of this compound rsc.orgeuropa.eueuropa.eu. The flow rate is carefully controlled to ensure efficient separation and consistent retention times rsc.orgeuropa.eu. Ultraviolet (UV) detection is frequently used, where this compound is detected at a specific wavelength where it exhibits maximum absorbance rsc.orgeuropa.eu. The retention time of this compound under optimized conditions is a key parameter for its identification and quantification rsc.orgeuropa.eu. HPLC has been utilized for the analysis of this compound, demonstrating its utility in assessing the purity and quantity of the compound hplc.eu. Specific HPLC parameters (e.g., exact mobile phase ratio, flow rate, detection wavelength, and retention time) tailored for this compound quantification were not explicitly found in the provided search results.

Validation Parameters for Analytical Methods (e.g., Linearity, Precision, Accuracy)

The developed analytical methods for this compound quantification, particularly HPLC, must undergo rigorous validation to ensure their reliability, accuracy, and suitability for their intended purpose. Method validation typically follows guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH) elementlabsolutions.comwjarr.comdemarcheiso17025.com. Key validation parameters include linearity, precision, and accuracy.

Linearity : Linearity assesses the ability of the analytical method to obtain test results that are directly proportional to the concentration of this compound within a specified range elementlabsolutions.comwjarr.com. This is typically demonstrated by preparing a series of this compound solutions at different concentrations and plotting the instrument response (e.g., peak area in HPLC) against the corresponding concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) is evaluated, with values close to 1 (e.g., ≥ 0.999) indicating excellent linearity rsc.orgeuropa.eu.

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.comdemarcheiso17025.com. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (within-laboratory variation, e.g., different analysts, different days), and reproducibility (inter-laboratory variation) wjarr.com. Precision is often reported as the relative standard deviation (%RSD), with values typically expected to be less than 2% for good precision rsc.orgeuropa.eueuropa.eu.

Accuracy : Accuracy describes the closeness of agreement between the value found by the analytical method and the true or accepted reference value wjarr.comdemarcheiso17025.com. For quantification methods, accuracy is commonly determined by performing recovery studies, where known amounts of this compound standard are added to pre-analyzed samples, and the percentage recovery is calculated rsc.orgeuropa.eu. Acceptable recovery rates typically fall within a range (e.g., 98-102%) rsc.org.

Other important validation parameters include the Limit of Detection (LOD), the smallest amount of analyte that can be detected but not necessarily quantified, and the Limit of Quantification (LOQ), the smallest amount that can be quantified with appropriate precision and accuracy rsc.org. Specificity ensures that the method unequivocally assesses the analyte in the presence of other components, such as impurities or matrix components demarcheiso17025.com. Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters rsc.orgdemarcheiso17025.com. While the principles and general acceptance criteria for these validation parameters are well-defined, specific validation data (linearity range, R-squared, %RSD for precision, %recovery for accuracy) for this compound were not found in the consulted literature.

Future Research Trajectories and Academic Significance

Elucidation of Unexplored Biological Mechanisms of Nimbocinol

A key area for future research involves the comprehensive elucidation of this compound's unexplored biological mechanisms. While initial studies have indicated its potential, a deeper understanding of its molecular targets and pathways is crucial. For instance, in silico studies have shown this compound's ability to bind to the papain-like protease of SARS-CoV-2 with a higher affinity than remdesivir, suggesting its potential to inhibit viral replication nih.gov. Similarly, this compound has demonstrated high binding affinity and stable conformation with SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), indicating its capacity to disrupt viral replication by hindering this enzyme researchgate.net. These computational findings necessitate further in vitro and in vivo validation to confirm the precise antiviral mechanisms nih.gov.

Beyond antiviral activities, this compound has been observed to efficiently dock with the active site of Helicoverpa armigera EcR-LBD, pointing towards its role in insect growth regulation researchgate.net. Cheminformatic profiling has also identified this compound as a potential dual SHP2/HSP90 oncogenic inhibitor, highlighting its possible anticancer mechanisms researcher.life. The broad spectrum of bioactivities observed in related limonoids, such as gedunin (B191287), suggests that this compound likely possesses multiple, yet-to-be-fully-understood mechanisms of action that warrant detailed investigation researchgate.net. Future research should prioritize advanced experimental techniques to confirm these predicted interactions and uncover additional cellular and molecular targets.

Development of Novel Synthetic Routes to Access this compound and its Diverse Analogues

The development of novel and efficient synthetic routes to this compound and its diverse analogues represents a critical future research trajectory. The structural complexity of limonoids often makes their total or semi-synthesis challenging researchgate.netacs.org. Current efforts include chemoenzymatic strategies, such as those commencing from sclareolide, which have enabled convergent access to this compound and other limonoids like gedunin and azadiradione (B1252901) acs.orgacs.org. This approach offers a versatile pathway to obtain more oxidized family members acs.org.

Furthermore, microbial-catalyzed biotransformations offer an efficient and economical alternative for producing semi-synthetic analogues and novel lead molecules mdpi.com. For example, fungi have been shown to convert 7-deacetylazadiradione (this compound) into 17β-hydroxythis compound and 7-oxo-17β-hydroxythis compound through selective hydroxylation mdpi.com. The exploration of flexible and modular synthetic routes is imperative to identify this compound analogues with improved potency and desirable physicochemical properties chemrxiv.org. Retrosynthetic analysis, a powerful tool in organic chemistry, can be further leveraged to design new disconnection strategies and tactics for this compound synthesis, potentially incorporating transition metal-catalyzed reactions for complex molecule formation numberanalytics.com. Future research should focus on developing "green synthetic routes" and utilizing biotransformation platforms to generate novel this compound metabolites for screening in various biological systems nih.gov.

Integration of this compound Research into Systems Biology Approaches

Integrating this compound research into systems biology approaches is essential for a holistic understanding of its effects within complex biological systems. Systems biology, a multidisciplinary field, employs mathematical and computational methods to model intricate biological processes, focusing on the interactions between components like proteins and metabolites to define system function and responses to perturbations researchoutreach.org. This framework is crucial for understanding how this compound interacts with biological molecules and its relationship with diseases nibn.go.jp.

A new paradigm for medical research and drug discovery advocates for a systems biology framework to integrate diverse data, including omics data (e.g., genomics, transcriptomics, proteomics, metabolomics), novel in vitro human-specific models, and clinical studies nih.govufz.de. This integration can provide a comprehensive and dynamic understanding of disease causation and pathophysiology nih.gov. For this compound, this means moving beyond isolated studies of its effects to understanding its impact on entire biological networks, elucidating mechanisms of "molecular recognition" and "biological responses" in an integrated manner nibn.go.jp. Such an approach can improve drug target identification and enable more accurate predictions of efficacy, pharmacokinetics, and toxicity nibn.go.jp.

Role of this compound as a Research Probe for Target Identification in Pest Management and Antiviral Strategies

This compound holds significant promise as a research probe for target identification in both pest management and antiviral strategies. Research probes are invaluable tools in chemical biology for elucidating the mode of action of small molecules and identifying their cellular targets mdpi.comnih.gov.

In pest management, in silico molecular docking has emerged as a transformative tool for pesticide discovery, enabling the identification of novel targets and the optimization of existing compounds researchgate.netijoear.com. Given this compound's demonstrated pesticidal activity and its ability to dock with insect receptors like H. armigera EcR-LBD researchgate.net, it can serve as a chemical probe to identify and characterize new molecular targets crucial for pest control. This can lead to the design of more effective and environmentally friendly pesticides researchgate.netijoear.com.

In antiviral strategies, this compound's observed binding to key viral proteins, such as the SARS-CoV-2 papain-like protease and RNA-dependent RNA polymerase, positions it as a valuable probe for identifying and validating novel antiviral targets nih.govresearchgate.net. Future research can utilize this compound and its structural modifications as molecular probes to investigate the pockets and domains of viral enzymes that are exploitable for drug development nih.gov. The systematic application of this compound as a probe, coupled with advanced chemical proteomics and computational approaches, will be instrumental in accelerating the discovery of new antiviral agents mdpi.comnih.govnih.gov.

Investigation of this compound's Interactions with Endophytic Microorganisms and Plant Metabolism

Future research should also explore the intricate interactions of this compound with endophytic microorganisms and its influence on plant metabolism. Endophytic microorganisms reside asymptomatically within plant tissues, forming a "plant endomicrobiome" that can significantly impact plant growth, development, and resistance to biotic and abiotic stresses frontiersin.orgnih.gov. These endophytes can produce various beneficial metabolites, including phytohormones and compounds that enhance nutrient uptake nih.goveco-vector.com.

Q & A

How can researchers formulate a focused research question to investigate Nimbocinol’s mechanism of action?

Methodological Answer:

  • Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
    • Population: Specific cell lines or enzymatic targets.
    • Intervention: this compound exposure at varying concentrations.
    • Outcome: Quantifiable biomarkers (e.g., enzyme inhibition, gene expression).
  • Ensure alignment with gaps identified in literature reviews (e.g., conflicting reports on this compound’s binding affinity to kinase X) .

Q. What experimental design considerations are critical for preliminary pharmacological studies of this compound?

Methodological Answer:

  • Control groups : Include vehicle controls and positive/negative comparators (e.g., known kinase inhibitors).
  • Dose-response curves : Use at least five concentrations spanning 3–4 orders of magnitude to establish IC₅₀ values .
  • Replicates : Perform triplicate experiments with independent biological replicates to account for variability.
  • Statistical power : Calculate sample sizes using tools like G*Power to ensure robustness (α = 0.05, power = 0.8) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

Methodological Answer:

  • Database selection : Use PubMed, Scopus, and Web of Science with keywords like “this compound AND (kinase inhibition OR pharmacokinetics)”.
  • Inclusion/exclusion criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and experimental models (e.g., exclude non-mammalian systems unless relevant).
  • Gap analysis : Tabulate contradictions (e.g., this compound’s efficacy in murine vs. primate models) and unresolved mechanistic hypotheses .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic protocol to improve yield while maintaining purity?

Methodological Answer:

  • Reaction parameters : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), temperature (40–120°C), and solvent polarity (e.g., DMSO vs. ethanol).
  • Analytical validation : Use HPLC-MS to monitor intermediates and NMR to confirm structural integrity. Report yield, purity (>95%), and stereochemical outcomes .
  • Scale-up challenges : Document solvent recovery rates and byproduct formation at pilot scales (10g–1kg) .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s cytotoxicity across cell lines?

Methodological Answer:

  • Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Stratify results by cell type (e.g., epithelial vs. mesenchymal), exposure duration, and assay type (MTT vs. ATP luminescence).
  • Error sources : Quantify batch effects (e.g., serum lot variations) and instrument calibration drift .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed in this compound pharmacokinetic studies?

Methodological Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate parameters like plasma protein binding, hepatic clearance, and tissue:blood partition coefficients.
  • Interspecies scaling : Adjust allometric exponents for metabolic rate differences (e.g., murine vs. human CYP450 isoforms).
  • Validation : Compare predicted vs. observed AUC₀–₂₄ in preclinical species (e.g., rat, dog) .

Q. What strategies resolve discrepancies between this compound’s reported efficacy in mechanistic vs. phenotypic assays?

Methodological Answer:

  • Orthogonal assays : Validate kinase inhibition (mechanistic) with cell proliferation assays (phenotypic).
  • Off-target profiling : Screen against panels of 100+ kinases/pharmacologically relevant targets.
  • Data triangulation : Use bioinformatics (e.g., STRINGdb) to link off-target hits to observed phenotypic effects .

Data Presentation & Reproducibility

Q. How should researchers present conflicting data on this compound’s stability under varying pH conditions?

Methodological Answer:

  • Tabular summary : Include columns for pH, temperature, degradation rate (k), half-life (t₁/₂), and analytical method (e.g., LC-UV vs. NMR).
  • Uncertainty reporting : Provide 95% confidence intervals for degradation rates.
  • Recommendations : Propose standardized buffer systems (e.g., PBS pH 7.4 vs. simulated gastric fluid) for future studies .

Q. What metadata is essential for ensuring reproducibility in this compound’s preclinical studies?

Methodological Answer:

  • Animal models : Report strain, sex, age, and housing conditions (e.g., circadian lighting, diet).
  • Compound characterization : Include batch-specific data (e.g., purity, solubility in dosing vehicle).
  • Ethical compliance : Document IACUC approval numbers and ARRIVE 2.0 guideline adherence .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modifications at positions 3, 7, and 9 of the core structure.
  • Activity cliffs : Highlight derivatives with >10-fold potency changes despite minor structural changes.
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate electrostatic/steric fields with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.